molecular formula C15H20O3 B8155100 (E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate

(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate

Cat. No.: B8155100
M. Wt: 248.32 g/mol
InChI Key: PVMGNROLNXLAJT-CMDGGOBGSA-N
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Description

(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in various fields, including polymer chemistry, pharmaceuticals, and materials science. This compound is characterized by the presence of a tert-butyl group, a methoxy group, and a methylphenyl group attached to an acrylate moiety, which gives it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate typically involves the esterification of (E)-3-(3-methoxy-4-methylphenyl)acrylic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate can undergo several types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.

    Reduction: The acrylate moiety can be reduced to form the corresponding alkane derivative.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of 3-(3-hydroxy-4-methylphenyl)acrylate.

    Reduction: Formation of tert-butyl 3-(3-methoxy-4-methylphenyl)propanoate.

    Substitution: Formation of tert-butyl 3-(3-chloro-4-methylphenyl)acrylate or tert-butyl 3-(3-amino-4-methylphenyl)acrylate.

Scientific Research Applications

(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate has several scientific research applications:

    Chemistry: Used as a monomer in the synthesis of polymers with specific properties such as flexibility, durability, and resistance to environmental factors.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable and biocompatible polymers.

    Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.

Mechanism of Action

The mechanism of action of (E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes. For example, its potential anticancer activity could be attributed to its ability to inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(4-methoxyphenyl)acrylate
  • tert-Butyl 3-(3-methoxyphenyl)acrylate
  • tert-Butyl 3-(4-methylphenyl)acrylate

Uniqueness

(E)-tert-butyl 3-(3-methoxy-4-methylphenyl)acrylate is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups can lead to distinct properties compared to other similar compounds, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl (E)-3-(3-methoxy-4-methylphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-11-6-7-12(10-13(11)17-5)8-9-14(16)18-15(2,3)4/h6-10H,1-5H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMGNROLNXLAJT-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=CC(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C/C(=O)OC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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